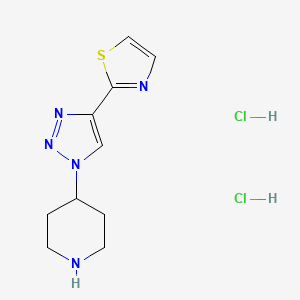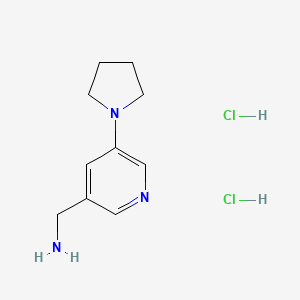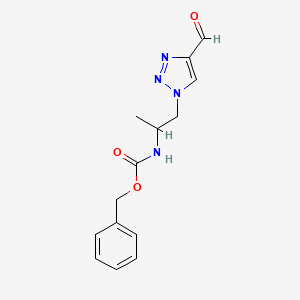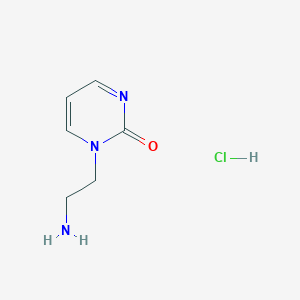
1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride
描述
1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O and its molecular weight is 175.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Biochemical Properties
1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen . This interaction can influence the stability and function of collagen, a critical structural protein in the extracellular matrix.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells . This inhibition can reduce fibrosis, a pathological process characterized by excessive deposition of extracellular matrix components.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to collagen prolyl 4-hydroxylases, inhibiting their activity and thereby reducing the hydroxylation of proline residues in collagen . This inhibition can lead to decreased stability and function of collagen, ultimately affecting the extracellular matrix.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit collagen synthesis without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to affect the activity of collagen prolyl 4-hydroxylases, which are involved in the hydroxylation of proline residues in collagen . This interaction can influence metabolic flux and metabolite levels, ultimately affecting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms can help optimize its therapeutic potential and minimize off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with collagen prolyl 4-hydroxylases and inhibit their activity. This localization is crucial for its role in modulating collagen synthesis and extracellular matrix stability.
属性
IUPAC Name |
1-(2-aminoethyl)pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-2-5-9-4-1-3-8-6(9)10;/h1,3-4H,2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKPUKAOXYOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


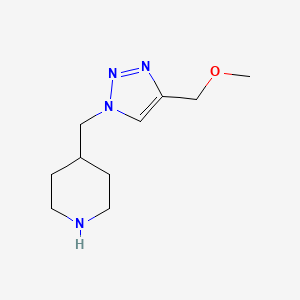
![5-methoxy-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480629.png)
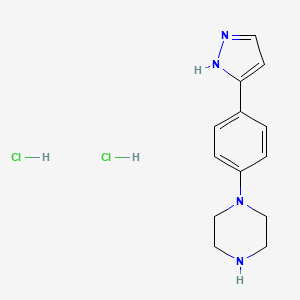

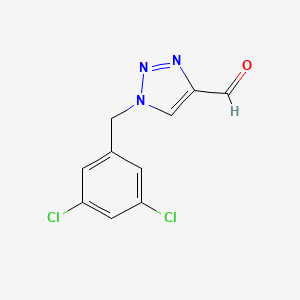
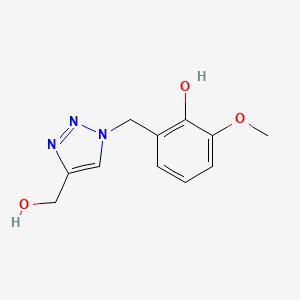
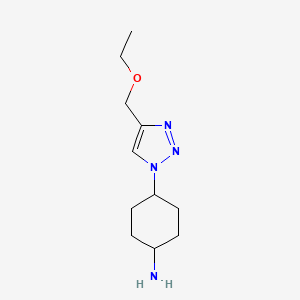
![methyl 2-(azetidin-3-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B1480640.png)
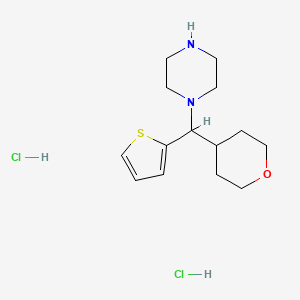
![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)nicotinic acid](/img/structure/B1480642.png)
